An In-Depth Technical Guide to the Thermodynamic Stability and Reactivity Profile of 3-(3-Cyanophenyl)-2-methyl-1-propene
An In-Depth Technical Guide to the Thermodynamic Stability and Reactivity Profile of 3-(3-Cyanophenyl)-2-methyl-1-propene
Introduction
3-(3-Cyanophenyl)-2-methyl-1-propene is a multifaceted organic compound that presents a compelling landscape for chemical exploration and application. Its structure is characterized by the convergence of three key functional moieties: a cyanophenyl group, a methyl-substituted allylic system, and a benzylic-like position. This unique combination imparts a rich and varied reactivity profile, making it a valuable scaffold in medicinal chemistry and materials science. The cyanophenyl group is a recognized pharmacophore in numerous therapeutic agents, while the allylic and benzylic positions offer avenues for a wide range of chemical transformations.[1][2][3][4][5]
This technical guide provides a comprehensive analysis of the thermodynamic stability and reactivity of 3-(3-Cyanophenyl)-2-methyl-1-propene. By dissecting the behavior of its constituent functional groups and drawing upon established chemical principles and data from analogous systems, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors. The insights herein are grounded in a thorough review of relevant scientific literature, ensuring both technical accuracy and practical applicability.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties of 3-(3-Cyanophenyl)-2-methyl-1-propene
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₁N | - |
| Molecular Weight | 157.21 g/mol | - |
| XLogP3-AA | 3.1 | Predicted[6] |
| Hydrogen Bond Donor Count | 0 | Predicted[7] |
| Hydrogen Bond Acceptor Count | 1 | Predicted[7] |
| Rotatable Bond Count | 2 | Predicted[7] |
| Exact Mass | 157.089149 g/mol | Predicted[7] |
| Topological Polar Surface Area | 23.8 Ų | Predicted[7] |
Spectroscopic Profile:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (with splitting patterns indicative of meta-substitution), a singlet for the benzylic-like methylene protons, singlets for the vinyl protons, and a singlet for the methyl protons.
-
¹³C NMR: The carbon NMR spectrum will feature signals for the aromatic carbons (including the carbon of the cyano group), the sp² hybridized carbons of the alkene, the benzylic-like methylene carbon, and the methyl carbon.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is anticipated around 2220-2240 cm⁻¹. Bands corresponding to C=C stretching of the alkene and aromatic ring, as well as C-H stretching and bending vibrations, will also be present.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) and fragmentation patterns resulting from the loss of methyl, cyano, or larger fragments, reflecting the stability of the resulting benzylic-like carbocation.
Thermodynamic Stability
The overall stability of 3-(3-Cyanophenyl)-2-methyl-1-propene is governed by the interplay of its structural features.
Thermal Stability
Under thermal stress, the molecule is expected to be moderately stable. The primary pathways for thermal decomposition are likely to involve the allylic and benzylic-like positions.[8][9] Cleavage of the allylic C-C bond between the methylene group and the phenyl ring is a plausible decomposition route at elevated temperatures.[9] Pyrolysis of related allylic compounds often proceeds through concerted mechanisms or involves radical intermediates.[8] Isomerization of the double bond is also a possibility, particularly if trace amounts of acid or metal catalysts are present.[8] Studies on similar 3-phenyl-2-propene structures indicate that decomposition typically begins at temperatures above 150°C, with the exact onset depending on the specific substituents.[10][11]
Oxidative Stability
The presence of both allylic and benzylic-like C-H bonds makes the molecule susceptible to oxidation.[5] These C-H bonds are weaker than typical sp³ C-H bonds, rendering them prone to attack by radicals and oxidizing agents.[5] Autoxidation can occur upon exposure to air and light, leading to the formation of hydroperoxides at the benzylic-like methylene position. Research on analogous 3-phenyl-2-propene compounds has shown that they react with oxygen, with the rate of oxidation being influenced by the substituents on the phenyl ring and the double bond.[11] The common oxidation products of similar compounds include benzaldehyde, benzoic acid, and epoxides, arising from the cleavage of the carbon-carbon double bond.[11]
Hydrolytic Stability
The nitrile group is the primary site for hydrolytic instability. Under neutral conditions, the rate of hydrolysis is generally slow. However, in the presence of strong acids or bases, the nitrile can be hydrolyzed to a carboxylic acid or an amide.[12][13][14] Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, followed by nucleophilic attack by water.[12][15] Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon.[13] The reaction often proceeds through an amide intermediate, which can sometimes be isolated under milder basic conditions.[15]
Reactivity Profile
The reactivity of 3-(3-Cyanophenyl)-2-methyl-1-propene is dictated by its three key functional regions: the nitrile group, the alkene, and the benzylic-like methylene group.
Reactions of the Nitrile Group
The aromatic nitrile group offers several avenues for chemical modification.
As mentioned, the nitrile can be readily hydrolyzed to either 3-(3-carboxyphenyl)-2-methyl-1-propene or 3-(3-carbamoylphenyl)-2-methyl-1-propene.
Protocol for Acid-Catalyzed Hydrolysis to Carboxylic Acid:
-
Dissolve 3-(3-Cyanophenyl)-2-methyl-1-propene in a mixture of a suitable organic solvent (e.g., dioxane) and aqueous sulfuric acid (e.g., 6 M).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
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